
2,3,4-Trimethyl-5,6-diphenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trimethyl-5,6-diphenylpyridine is an organic compound with the molecular formula C20H19N. It belongs to the class of pyridine derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-5,6-diphenylpyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3,4-trimethylpyridine with benzaldehyde derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trimethyl-5,6-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Applications De Recherche Scientifique
2,3,4-Trimethyl-5,6-diphenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3,4-Trimethyl-5,6-diphenylpyridine involves its interaction with specific molecular targets and pathways. The presence of the pyridine ring and its substituents allows it to participate in various biochemical processes. For instance, it can act as a ligand in coordination chemistry, forming complexes with metal ions. These interactions can influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylpyridine-3,5-dicarbonitrile: Another pyridine derivative with similar structural features but different functional groups.
2,3,4,5-Tetramethylpyridine: A closely related compound with an additional methyl group on the pyridine ring.
Uniqueness
2,3,4-Trimethyl-5,6-diphenylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methyl and phenyl groups on the pyridine ring makes it a versatile compound with diverse applications in various fields .
Propriétés
Formule moléculaire |
C20H19N |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
2,3,4-trimethyl-5,6-diphenylpyridine |
InChI |
InChI=1S/C20H19N/c1-14-15(2)19(17-10-6-4-7-11-17)20(21-16(14)3)18-12-8-5-9-13-18/h4-13H,1-3H3 |
Clé InChI |
WJMPPZGKRTWASI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N=C1C)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


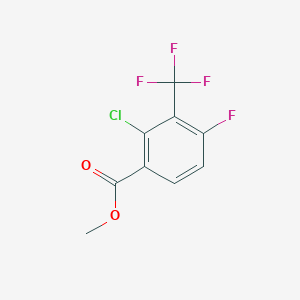
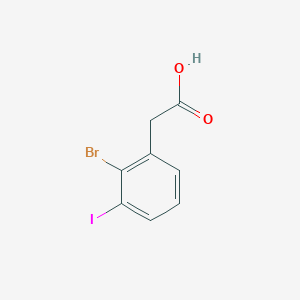
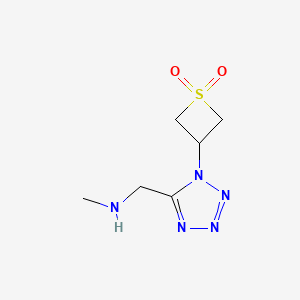

![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)



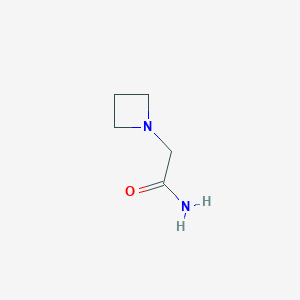
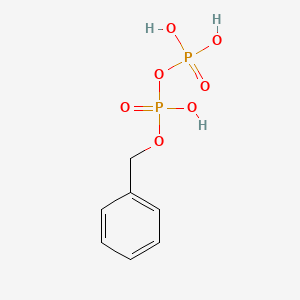
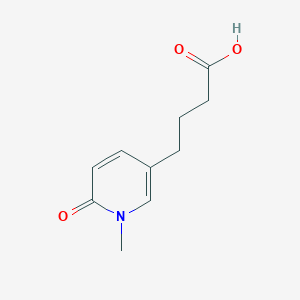
![2-(4-methylthiophen-2-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953793.png)
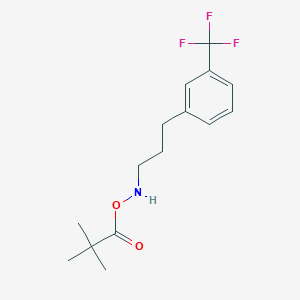
![(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12953810.png)
